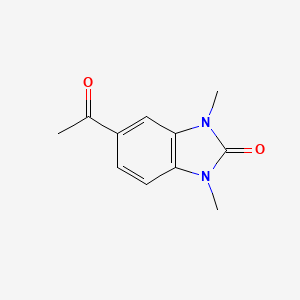

5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

Vue d'ensemble

Description

5-Acetyl-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a chemical compound with the empirical formula C11H12N2O2 and a molecular weight of 204.23 . It is available in solid form .

Molecular Structure Analysis

The SMILES string for this compound is O=C(C(C=C1N2C)=CC=C1N©C2=O)C . This notation provides a way to describe the structure of a chemical compound in a textual format.Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Novel Derivatives : 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one serves as a precursor in the synthesis of various novel chemical derivatives. For instance, it can be involved in the formation of enaminone derivatives, which subsequently react with amino derivatives to yield bis-pyrimidine, bis-pyrazole, bis-triazolo-pyrimidine, and bis-benzoimidazopyrimidine derivatives. Such chemical transformations highlight its utility in creating complex molecules with potential applications in medicinal chemistry and materials science (Mabkhot, Al-Majid, & Alamary, 2011).

Characterization and Applications : The benzimidazole moiety, to which 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is related, has been extensively studied due to its presence in vitamin B12 and various pharmaceuticals. Research has shown that derivatives of benzimidazole can interact with DNA and influence DNA-associated processes, hinting at their potential in drug design, particularly in targeting genetic material for therapeutic purposes (Bhattacharya & Chaudhuri, 2008).

Biological Activities

Enzyme Inhibition : Vinyl functionalized derivatives of 5,6-dimethylbenzimidazolium salts, which share a structural resemblance with 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one, have been synthesized and analyzed for their biological activities. These compounds have shown potent inhibition against various enzymes, including human erythrocyte carbonic anhydrase and cholinesterase enzymes, suggesting their potential in treating disorders like glaucoma, Alzheimer's disease, and diabetes (Karaca et al., 2022).

Antitumor Activity : Certain benzimidazole derivatives have demonstrated significant antitumor activity. The structural features inherent in 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one could be leveraged to design compounds with improved antitumor efficacy. Such derivatives could potentially inhibit the growth of various cancer cell lines, indicating their relevance in cancer research and therapy development (Liu et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

5-acetyl-1,3-dimethylbenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7(14)8-4-5-9-10(6-8)13(3)11(15)12(9)2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGKJJMOWIEJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2971556.png)

![N-(3,5-dichlorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2971559.png)

![2,5-difluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2971560.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole](/img/structure/B2971567.png)

![N-(3,5-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2971573.png)

![3-{2-[(4-bromophenyl)methoxy]phenyl}-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2971575.png)